
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which makes it an interesting subject for research and application. The compound consists of a cyclohexane ring with a hydroxymethyl group attached to the third carbon and a hydroxyl group attached to the first carbon, both in specific stereochemical configurations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1R,3S)-3-oxocyclohexanecarboxylic acid using a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic solvent under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to achieve high enantioselectivity. One such method includes the asymmetric hydrogenation of a precursor compound using a chiral rhodium or ruthenium catalyst. This process is carried out under high pressure and temperature conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form (1R,3S)-3-methylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: (1R,3S)-3-carboxycyclohexanol.
Reduction: (1R,3S)-3-methylcyclohexanol.
Substitution: (1R,3S)-3-chloromethylcyclohexanol or (1R,3S)-3-bromomethylcyclohexanol.
Wissenschaftliche Forschungsanwendungen
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those used for treating neurological disorders.
Industry: The compound is used in the production of polymers and as a precursor for the synthesis of agrochemicals and fragrances.
Wirkmechanismus
The mechanism of action of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes that catalyze its conversion into other biologically active molecules. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the active sites of enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3S)-3-aminocyclohexanol
- (1R,3S)-3-methylcyclohexanol
- (1R,3S)-3-chloromethylcyclohexanol
Uniqueness
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Unlike its analogs, the presence of both hydroxyl and hydroxymethyl groups in specific configurations allows for unique reactivity and interaction with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c8-5-6-2-1-3-7(9)4-6/h6-9H,1-5H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
PFXRPUFYSLHDMF-NKWVEPMBSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@@H](C1)O)CO |
Kanonische SMILES |
C1CC(CC(C1)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



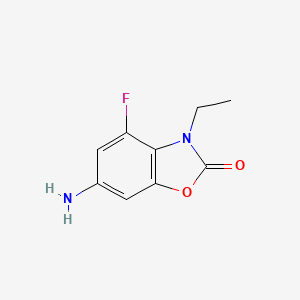
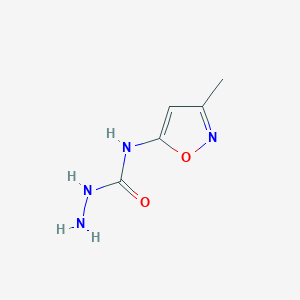
![5,5-Dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8354090.png)
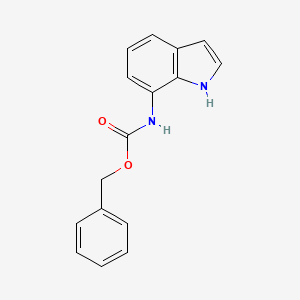
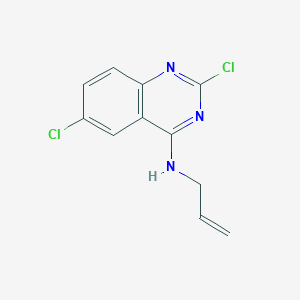


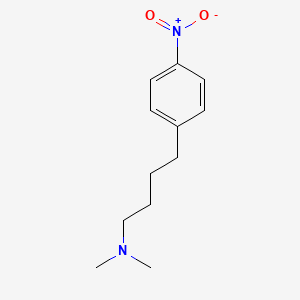
![3-Acetyl-1,2-dihydrocyclohepta[b]pyrrol-2-one](/img/structure/B8354155.png)

![Benzyl {[4-(chlorocarbonyl)phenyl]methyl}carbamate](/img/structure/B8354164.png)

![6-[1,3]Dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester](/img/structure/B8354180.png)
